![molecular formula C20H26ClN3O2 B5646833 N-(2-chloro-6-methylphenyl)-8-cyclopropyl-9-oxo-2,8-diazaspiro[5.5]undecane-2-carboxamide](/img/structure/B5646833.png)
N-(2-chloro-6-methylphenyl)-8-cyclopropyl-9-oxo-2,8-diazaspiro[5.5]undecane-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of diazaspiro[5.5]undecane derivatives often involves multi-step reactions, including cyclization and alkylation processes. For instance, a common approach includes the Strecker synthesis on cycloalkanone, followed by partial hydrolysis, N-cyanomethylation, and subsequent cyclization to form the spiro compounds, which are then further modified to achieve the desired target compounds (Aboul-Enein et al., 2014). Moreover, alternative synthetic routes involve spirocyclization of pyridine substrates, utilizing in situ activation and intramolecular addition of nucleophiles (Parameswarappa & Pigge, 2011).
Molecular Structure Analysis
The molecular structure of diazaspiro[5.5]undecane derivatives, including N-(2-chloro-6-methylphenyl)-8-cyclopropyl-9-oxo-2,8-diazaspiro[5.5]undecane-2-carboxamide, is characterized by spirocyclic frameworks that incorporate nitrogen atoms within the ring structure. This unique arrangement contributes to their chemical diversity and biological activity. X-ray crystallography and NMR techniques are often employed to elucidate their structure, revealing preferences for certain conformations and highlighting the importance of stereochemistry in their activity (Islam et al., 2017).
Chemical Reactions and Properties
The chemical reactivity of diazaspiro[5.5]undecane derivatives allows for a range of modifications, including the formation of oxime derivatives through reactions with hydroxylamine, which demonstrates the versatility of these compounds in synthetic chemistry (Rahman et al., 2013). Moreover, their ability to form complexes with metals suggests potential utility in catalysis and materials science (Cordes et al., 2013).
Propiedades
IUPAC Name |
N-(2-chloro-6-methylphenyl)-2-cyclopropyl-3-oxo-2,8-diazaspiro[5.5]undecane-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26ClN3O2/c1-14-4-2-5-16(21)18(14)22-19(26)23-11-3-9-20(12-23)10-8-17(25)24(13-20)15-6-7-15/h2,4-5,15H,3,6-13H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMPHPZCGHSJTFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)N2CCCC3(C2)CCC(=O)N(C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Chloro-6-methylphenyl)-8-cyclopropyl-9-oxo-2,8-diazaspiro[5.5]undecane-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chlorophenyl)-2-[(3-methylbenzyl)thio]acetamide](/img/structure/B5646753.png)
![1-[(4-methyl-1H-pyrazol-1-yl)acetyl]-4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5646759.png)
![2-[2-(1H-imidazol-4-yl)ethyl]-9-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5646763.png)
![3-[2-(2-ethoxy-1-propen-1-yl)-5-methoxy-1,3-benzoxazol-3-ium-3-yl]-1-propanesulfonate](/img/structure/B5646771.png)
![8-methoxy-N-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]-N-methyl-3-chromanecarboxamide](/img/structure/B5646777.png)
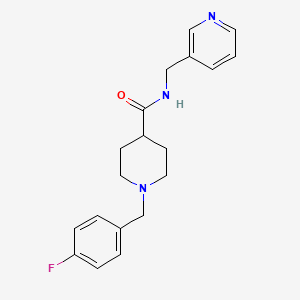
![2-allyl-9-[(cis-4-hydroxycyclohexyl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5646787.png)
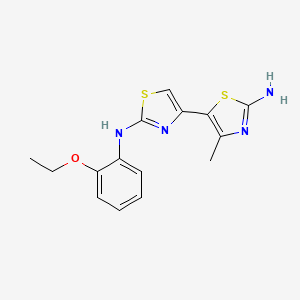
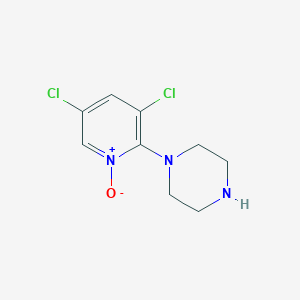
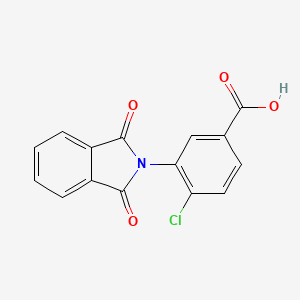
![(3R*,4S*)-1-[(3,6-dimethylisoxazolo[5,4-b]pyridin-4-yl)carbonyl]-4-phenylpyrrolidin-3-amine](/img/structure/B5646825.png)
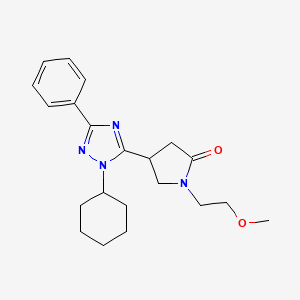
![2,4-dimethyl-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-1,3-oxazole-5-carboxamide](/img/structure/B5646837.png)
